2-(2,6-dichloro-4-nitrophenyl)furan
Description
2-(2,6-Dichloro-4-nitrophenyl)furan is a heterocyclic compound featuring a furan ring substituted at the 2-position with a 2,6-dichloro-4-nitrophenyl group. The furan ring, a five-membered aromatic oxygen-containing heterocycle, is known for its electron-rich nature and bioactivity, making it a critical scaffold in medicinal chemistry . Such substitutions are often employed to modulate reactivity, stability, and pharmacological profiles in drug design .
Properties
IUPAC Name |
2-(2,6-dichloro-4-nitrophenyl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-4-6(13(14)15)5-8(12)10(7)9-2-1-3-16-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWUFKAAUAULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichloro-4-nitrophenyl)furan typically involves the following steps:
Nitration of 2,6-dichlorophenol: The starting material, 2,6-dichlorophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2,6-dichloro-4-nitrophenol.
Formation of this compound: The nitrated product is then subjected to a cyclization reaction with furan under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichloro-4-nitrophenyl)furan undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(2,6-dichloro-4-aminophenyl)furan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized furan derivatives.
Scientific Research Applications
2-(2,6-dichloro-4-nitrophenyl)furan has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,6-dichloro-4-nitrophenyl)furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the furan ring may participate in binding interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Chlorinated Nitrophenyl Derivatives
Compounds like 2,4-dichloronitrobenzene share the nitro and chloro substituents but lack the furan ring. Key differences include:
Nitrophenol Derivatives
Examples such as 4-nitrophenol-2,3,5,6-d4 (deuterated 4-nitrophenol) and its sodium salt () highlight the role of nitro positioning and counterions:
- Solubility: The sodium salt of 4-nitrophenol shows higher water solubility due to ionic character, whereas this compound’s chloro and nitro groups likely render it lipophilic.
- Stability : The nitro group at the para position (as in both compounds) is sterically and electronically stabilized compared to ortho-substituted nitro compounds, which may exhibit higher reactivity .
Furan-Phenyl Hybrids
Compounds like 2-(4-bromophenyl)furan (analogous to bromophenol derivatives modified with furan, as in ) provide insights into ring substitution effects:
- Pharmacological Potential: Furan substitution can improve bioactivity; for instance, antifungal or antibacterial properties are often more pronounced in furan hybrids than in non-heterocyclic analogues .
Table 1: Key Properties of this compound and Analogues
Research Findings and Gaps
- Synthetic Utility : The chloro and nitro groups on the phenyl ring may facilitate further functionalization (e.g., nucleophilic aromatic substitution), while the furan ring could serve as a ligand in coordination chemistry .
- Stability Considerations : Para-nitro groups generally enhance stability, but ortho-chloro substituents may introduce steric hindrance, affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
